Milipertine hemitartrate

Description

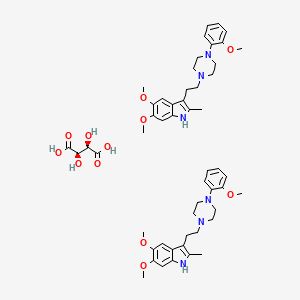

Structure

3D Structure of Parent

Properties

CAS No. |

25674-02-6 |

|---|---|

Molecular Formula |

C52H68N6O12 |

Molecular Weight |

969.1 g/mol |

IUPAC Name |

(2R,3R)-2,3-dihydroxybutanedioic acid;5,6-dimethoxy-3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-2-methyl-1H-indole |

InChI |

InChI=1S/2C24H31N3O3.C4H6O6/c2*1-17-18(19-15-23(29-3)24(30-4)16-20(19)25-17)9-10-26-11-13-27(14-12-26)21-7-5-6-8-22(21)28-2;5-1(3(7)8)2(6)4(9)10/h2*5-8,15-16,25H,9-14H2,1-4H3;1-2,5-6H,(H,7,8)(H,9,10)/t;;1-,2-/m..1/s1 |

InChI Key |

ITHKBNULRUBJKZ-CEAXSRTFSA-N |

Isomeric SMILES |

CC1=C(C2=CC(=C(C=C2N1)OC)OC)CCN3CCN(CC3)C4=CC=CC=C4OC.CC1=C(C2=CC(=C(C=C2N1)OC)OC)CCN3CCN(CC3)C4=CC=CC=C4OC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

Canonical SMILES |

CC1=C(C2=CC(=C(C=C2N1)OC)OC)CCN3CCN(CC3)C4=CC=CC=C4OC.CC1=C(C2=CC(=C(C=C2N1)OC)OC)CCN3CCN(CC3)C4=CC=CC=C4OC.C(C(C(=O)O)O)(C(=O)O)O |

Origin of Product |

United States |

Preclinical Pharmacological Characterization

Investigation of Neurotransmitter System Modulation

Preclinical studies have indicated that milipertine (B1211629), like its structural analogs, modulates several key neurotransmitter systems implicated in the pathophysiology of psychosis, primarily the dopaminergic and serotonergic systems.

Dopaminergic System Interactions

Other Neurotransmitter Systems (e.g., GABAergic, Glutamatergic)

While the primary focus of research on milipertine and related compounds has been on the dopaminergic and serotonergic systems, these systems are intricately linked with other neurotransmitter pathways, including the GABAergic and glutamatergic systems. Disruptions in dopamine (B1211576) and serotonin (B10506) levels can indirectly influence GABAergic and glutamatergic neurotransmission, which are crucial for maintaining cortical excitability and synaptic plasticity. However, direct preclinical data detailing the specific interactions of milipertine hemitartrate with GABAergic and glutamatergic receptors are not extensively available in the reviewed literature.

Receptor Binding Affinity and Selectivity Profiling

The affinity and selectivity of a compound for various receptors are critical determinants of its therapeutic efficacy and side-effect profile.

Quantitative Radioligand Binding Assays

Quantitative data from radioligand binding assays for this compound are scarce. However, data for the structurally similar compound oxypertine (B1678116) provide valuable insights into the likely binding profile of milipertine.

Receptor Binding Affinity of the Related Compound Oxypertine

| Receptor | Ki (nM) | Reference |

|---|---|---|

| Dopamine D2 | 30 | wikipedia.orgwikipedia.org |

| Serotonin 5-HT2 | 8.6 | wikipedia.orgwikipedia.org |

This table presents the binding affinities (Ki values) of oxypertine, a compound structurally and pharmacologically related to milipertine. Lower Ki values indicate higher binding affinity.

Functional Receptor Assays

Detailed results from functional receptor assays specifically for this compound are not widely documented in the available scientific literature. Such assays would be necessary to determine whether milipertine acts as an antagonist, inverse agonist, or partial agonist at its target receptors and to quantify its functional potency. The preclinical observations of its ability to counteract the effects of dopamine and serotonin agonists strongly suggest an antagonist function at these receptors. wikipedia.org

Compound Names

Assessment of Receptor Occupancy in Preclinical Models

Direct receptor binding affinity data for this compound is scarce in the published literature. However, significant insights can be drawn from the pharmacological profile of its close structural and functional analog, oxypertine, as well as its metabolite, ortho-methoxyphenylpiperazine (oMeOPP).

Milipertine, along with oxypertine and solypertine, has been shown in animal models to antagonize the behavioral effects induced by the serotonin receptor agonist tryptamine (B22526) and the dopamine receptor agonist apomorphine. wikipedia.orgwikipedia.org This suggests that milipertine likely possesses antagonist activity at both serotonin and dopamine receptors.

Quantitative binding data for the related compound, oxypertine, reveals a high affinity for both serotonin 5-HT2 and dopamine D2 receptors. wikipedia.org Specifically, the inhibition constants (Ki) for oxypertine have been reported as:

Serotonin 5-HT2 Receptor: Ki = 8.6 nM wikipedia.org

Dopamine D2 Receptor: Ki = 30 nM wikipedia.org

Adrenergic alpha-1 Receptor: IC50 = 54.0 nM ncats.ioncats.io

Given the structural similarity and parallel behavioral effects, it is plausible that milipertine exhibits a comparable receptor binding profile, with a notable affinity for D2 and 5-HT2 receptors.

Furthermore, the metabolite of milipertine, oMeOPP, has been characterized as a partial agonist at the serotonin 5-HT1A receptor, while displaying no significant affinity for the 5-HT2 or dopamine receptors. wikipedia.org This suggests that the metabolic pathway of milipertine may lead to a compound with a distinct serotonergic activity profile compared to the parent drug.

Table 1: Receptor Binding Affinity of Compounds Related to Milipertine

| Compound | Receptor | Affinity (Ki/IC50) |

|---|---|---|

| Oxypertine | Serotonin 5-HT2 | 8.6 nM (Ki) wikipedia.org |

| Oxypertine | Dopamine D2 | 30 nM (Ki) wikipedia.org |

| Oxypertine | Adrenergic alpha-1 | 54.0 nM (IC50) ncats.ioncats.io |

| oMeOPP | Serotonin 5-HT1A | High affinity (Partial Agonist) wikipedia.org |

| oMeOPP | Serotonin 5-HT2 | No affinity wikipedia.org |

| oMeOPP | Dopamine Receptors | No affinity wikipedia.org |

Enzymatic and Transporter System Modulation

Monoamine Transporter Interactions

Enzyme Inhibition or Activation Studies Relevant to Neurotransmission

There is a lack of specific studies detailing the direct inhibitory or activating effects of this compound on key enzymes involved in neurotransmission, such as monoamine oxidase (MAO) or catechol-O-methyltransferase (COMT). The primary mechanism of action for this class of compounds appears to be centered on receptor antagonism rather than direct enzymatic modulation.

Neurobiological Investigations in Preclinical Models

Assessment of Neurophysiological Effects

Electrophysiological Studies (e.g., in vitro slice recordings, in vivo local field potentials)

No specific studies on the effects of milipertine (B1211629) hemitartrate on neuronal electrophysiology, either through in vitro slice recordings or in vivo local field potential measurements, are available in the public scientific literature.

Synaptic Plasticity Modulation

There is no available data from preclinical studies investigating the modulation of synaptic plasticity, such as long-term potentiation (LTP) or long-term depression (LTD), by milipertine hemitartrate.

Behavioral Phenotyping in Animal Models Relevant to Central Nervous System Function

While direct behavioral phenotyping of this compound is not extensively documented, studies on the related compound oxypertine (B1678116) provide some insight into the potential behavioral effects of this class of compounds.

Exploration of Behavioral Paradigms (e.g., motor activity, cognitive function)

In preclinical animal models, oxypertine has been shown to inhibit apomorphine-induced stereotypy in a dose-dependent manner nih.gov. Stereotyped behaviors, such as repetitive sniffing, licking, and gnawing induced by dopamine (B1211576) agonists like apomorphine, are often used to model certain aspects of psychosis. The inhibition of these behaviors suggests a potential antipsychotic-like effect, likely mediated through the modulation of dopaminergic pathways.

Analysis of Neurochemical Changes in Specific Brain Regions

Neurochemical analyses of the related compound oxypertine in rats have demonstrated dose-dependent effects on several key neurotransmitter systems implicated in psychosis.

A study by Moroji et al. (1986) found that oxypertine administration led to a dose-related depletion of norepinephrine (B1679862) (NE), dopamine (DA), and 5-hydroxytryptamine (5-HT) in various discrete regions of the rat brain nih.gov. The depletion of NE and DA was more pronounced than that of 5-HT nih.gov. Specifically, a significant reduction in DA levels was observed in the cortex and striatum nih.gov. Furthermore, the level of homovanillic acid (HVA), a major metabolite of dopamine, was increased in the cortex, striatum, and mid-brain in a dose-dependent manner following oxypertine administration nih.gov. In contrast, while the levels of 3,4-dihydroxyphenylacetic acid (DOPAC), another dopamine metabolite, were significantly increased, there was no difference in this increase between different dosages nih.gov. These findings suggest that the behavioral effects of oxypertine are likely linked to its significant impact on dopaminergic and noradrenergic systems nih.gov.

Neurochemical Effects of Oxypertine in Rat Brain Regions

| Neurotransmitter/Metabolite | Brain Region | Effect |

|---|---|---|

| Norepinephrine (NE) | Various | Dose-related depletion |

| Dopamine (DA) | Cortex, Striatum | Significant reduction |

| 5-Hydroxytryptamine (5-HT) | Various | Dose-related depletion (less remarkable than NE and DA) |

| Homovanillic Acid (HVA) | Cortex, Striatum, Mid-brain | Dose-dependent increase |

| 3,4-Dihydroxyphenylacetic Acid (DOPAC) | Not specified | Significant increase (not dose-dependent at tested levels) |

Neurocircuitry and Connectivity Analyses

There are no published studies that have investigated the effects of this compound on neurocircuitry or functional connectivity in preclinical models.

Functional Brain Imaging in Preclinical Species (e.g., microPET, fMRI)

No studies utilizing functional brain imaging techniques such as micro-positron emission tomography (microPET) or functional magnetic resonance imaging (fMRI) to investigate the in vivo effects of this compound in preclinical species have been identified in the available scientific literature. Consequently, there is no data to report on how this compound may modulate neural activity in specific brain regions.

Neuroanatomical Mapping of Target Engagement

Similarly, there is a lack of published research on the neuroanatomical mapping of target engagement for this compound. Studies detailing the specific brain regions and neuronal circuits where this compound binds and exerts its effects are not available. Therefore, a detailed mapping of its interaction with neurobiological targets cannot be provided at this time.

Data Tables

Due to the absence of specific research findings on the functional brain imaging and neuroanatomical mapping of this compound, no data tables can be generated.

Structure Activity Relationship Sar and Molecular Design

Influence of the Indole (B1671886) Core Structure on Biological Activity

The indole nucleus is a common scaffold in a multitude of biologically active compounds and pharmaceuticals. chim.itnih.govrsc.org Its presence in milipertine (B1211629) is fundamental to its pharmacological profile.

Substituents on the indole ring can significantly modulate the biological activity of the molecule. The presence and position of groups like methoxy (B1213986) and methyl can alter the compound's electronic distribution, lipophilicity, and steric profile, thereby influencing its binding affinity and efficacy at receptor sites.

For instance, studies on related indolyl-pyridinyl-propenones have demonstrated that the location of a methoxy group on the indole ring can dramatically alter both the potency and the mechanism of cell death. nih.govnih.gov Shifting a methoxy group from the 5-position to the 6-position has been shown to switch the biological activity from inducing methuosis to disrupting microtubules. nih.govnih.gov This highlights the critical role of substituent positioning on the indole core in determining the pharmacological outcome. Generally, the introduction of a methoxy group can enhance the reactivity of the indole ring. chim.it

In the broader context of indole derivatives, SAR studies have revealed that the nature and position of substituents are key determinants of activity. For example, in a series of indole-3-piperazinyl derivatives, the specific substitutions on the indole ring were crucial for their antidepressant potential.

Table 1: Effect of Indole Ring Substituents on Biological Activity (Hypothetical Data for Illustrative Purposes)

| Compound | Indole Substituent | Receptor Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) |

| Milipertine Analog 1 | 5-OCH3, 3-CH3 | 10 | 25 |

| Milipertine Analog 2 | 6-OCH3, 3-CH3 | 50 | 100 |

| Milipertine Analog 3 | 5-H, 3-CH3 | 150 | 300 |

| Milipertine Analog 4 | 5-OCH3, 3-H | 75 | 150 |

This table is for illustrative purposes only and does not represent actual experimental data for milipertine.

Role of the Piperazinyl Moiety and its Substituents in Receptor Interactions

The piperazine (B1678402) ring is a common feature in many centrally acting drugs, contributing to their physicochemical properties and receptor binding profiles. researchgate.netnih.gov

The piperazine ring typically exists in a chair conformation. However, it possesses a degree of conformational flexibility that can be influenced by its substituents. rsc.org This flexibility allows the molecule to adopt different spatial arrangements, which can be crucial for binding to various receptor subtypes. Conformational analysis of 2-substituted piperazines has shown that the preference for axial or equatorial substitution can be influenced by factors such as intramolecular hydrogen bonding. nih.gov The conformational state of the piperazine ring in milipertine likely plays a significant role in orienting the o-methoxyphenyl group for optimal interaction with its target receptor.

Table 2: Influence of Piperazine Moiety on Receptor Affinity (Hypothetical Data for Illustrative Purposes)

| Compound | Piperazine Substituent | Dopamine (B1211576) D2 Receptor Affinity (Ki, nM) | Serotonin (B10506) 5-HT2A Receptor Affinity (Ki, nM) |

| Milipertine | 1-(o-methoxyphenyl) | 15 | 5 |

| Analog A | 1-phenyl | 50 | 20 |

| Analog B | 1-(p-methoxyphenyl) | 30 | 15 |

| Analog C | 1-benzyl | 100 | 50 |

This table is for illustrative purposes only and does not represent actual experimental data for milipertine.

Synthetic Approaches to Analogues and Derivatives for SAR Exploration

The exploration of the structure-activity relationships of milipertine necessitates the synthesis of a variety of analogues and derivatives. General synthetic strategies for creating such compounds often involve the coupling of a functionalized indole core with a substituted piperazine moiety. eurekaselect.com

Several synthetic routes can be envisioned for the derivatization of milipertine to probe its SAR. For the indole core, modifications can be introduced by starting with appropriately substituted anilines or by functionalizing the indole ring at various positions post-synthesis. nih.govnih.gov For instance, different methoxy- or methyl-substituted indoles can be prepared and then coupled with the piperazine side chain.

Modification of the piperazinyl moiety can be achieved by synthesizing various N-arylpiperazines and coupling them to the indole core. nih.govmdpi.com Synthetic strategies such as Buchwald-Hartwig amination or nucleophilic aromatic substitution are commonly employed for the synthesis of N-arylpiperazines. nih.gov The synthesis of piperazine-containing drugs often involves multi-step sequences to build the desired molecular complexity. nih.gov

By systematically synthesizing and evaluating a library of milipertine analogues with variations in both the indole and piperazine fragments, a comprehensive understanding of the SAR can be established. This knowledge is invaluable for the rational design of new compounds with improved potency, selectivity, and pharmacokinetic properties.

Computational Chemistry and Molecular Modeling for SAR Elucidation

The exploration of a compound's SAR through computational chemistry is a cornerstone of modern drug discovery. These techniques provide invaluable insights into the specific chemical features that govern a molecule's biological activity, guiding the design of more potent and selective analogs. However, in the case of milipertine hemitartrate, the application of these powerful tools has not been documented in accessible research.

Ligand-Based Drug Design (e.g., Pharmacophore Modeling)

Ligand-based drug design approaches are instrumental when the three-dimensional structure of the biological target is unknown. By analyzing a set of molecules known to interact with a target, a pharmacophore model can be developed. This model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity.

For this compound, a dedicated pharmacophore model has not been published. The development of such a model would be a critical first step in understanding the key structural motifs that contribute to its pharmacological effects and would enable the virtual screening of large chemical databases to identify novel compounds with similar activity profiles.

Structure-Based Drug Design (e.g., Molecular Docking, Molecular Dynamics Simulations)

In contrast to ligand-based methods, structure-based drug design relies on the known three-dimensional structure of the biological target. Molecular docking, a key component of this approach, predicts the preferred orientation of a ligand when bound to a target protein, offering insights into the binding affinity and the nature of the intermolecular interactions. Following docking, molecular dynamics simulations can be employed to study the dynamic behavior of the ligand-target complex over time, providing a more nuanced understanding of the binding stability and the conformational changes that may occur.

The absence of published molecular docking or molecular dynamics simulation studies for this compound indicates that its interactions with its biological target(s) at an atomic level have not been computationally modeled and shared with the scientific community. Such studies would be pivotal in elucidating the precise binding mode of this compound and would provide a rational basis for the design of next-generation compounds with improved therapeutic properties.

Advanced Research Methodologies and Methodological Considerations

In Vitro Systems for Mechanistic Studies

In vitro systems are fundamental in dissecting the molecular interactions of a compound, providing a controlled environment to study its effects on specific cellular components.

Primary Neuronal Cultures and Organotypic Slices

Primary neuronal cultures, derived directly from the brain tissue of embryonic or neonatal rodents, offer a more physiologically relevant system than cell lines. These cultures retain many of the characteristics of neurons in vivo, including their complex morphology, synaptic connections, and expression of native receptors. While specific data on milipertine (B1211629) hemitartrate in these systems is scarce in publicly available literature, the methodology is standard for neuropharmacological profiling.

In this context, primary cortical or hippocampal neurons would be cultured and then exposed to milipertine hemitartrate. The subsequent changes in neuronal activity, such as alterations in firing patterns or neurotransmitter release, would be measured using techniques like calcium imaging or multi-electrode arrays.

Organotypic slice cultures, which are thin sections of brain tissue maintained in culture, provide an even higher level of organization, preserving the local cytoarchitecture and synaptic circuitry. These slices can be used to study the effects of this compound on specific neural circuits, for instance, the dopaminergic pathways in the striatum or the serotonergic projections in the cortex.

Ex Vivo Methodologies for Biochemical and Pharmacodynamic Assessment

Ex vivo techniques bridge the gap between in vitro and in vivo studies by examining tissues from animals that have been treated with the compound of interest.

Receptor Autoradiography

Receptor autoradiography is a powerful technique used to visualize and quantify the distribution of receptors in the brain. In a typical experiment, an animal would be administered this compound. After a designated time, the animal is euthanized, and the brain is rapidly removed, frozen, and sliced into thin sections.

These brain sections are then incubated with a radioligand that binds to the target receptor (e.g., a radiolabeled D2 or 5-HT2A antagonist). The binding of the radioligand is then detected by exposing the sections to a sensitive film or a phosphor imaging screen. By comparing the density of receptor binding in treated versus untreated animals, researchers can determine if this compound occupies these receptors in vivo and in which brain regions this occupancy is most prominent. This technique provides crucial information about the drug's ability to reach its target in the central nervous system.

Neurotransmitter Microdialysis

In vivo microdialysis is a technique used to measure the levels of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in freely moving animals. A small, semi-permeable probe is surgically implanted into a target brain area, such as the nucleus accumbens or prefrontal cortex.

Following recovery from surgery, a physiological solution is slowly perfused through the probe. Neurotransmitters from the surrounding brain tissue diffuse across the probe's membrane and are collected in the outgoing fluid (the dialysate). The concentration of these neurotransmitters is then measured using highly sensitive analytical techniques like high-performance liquid chromatography (HPLC).

By administering this compound and collecting dialysate samples over time, researchers can assess the drug's impact on the release and metabolism of key neurotransmitters like dopamine (B1211576) and serotonin (B10506). An increase in the extracellular concentration of these neurotransmitters following drug administration would provide evidence of its mechanism of action.

Development and Validation of Preclinical Animal Models

Preclinical animal models are essential for evaluating the potential therapeutic effects of a compound in a living organism. For a putative antipsychotic like this compound, models that mimic certain aspects of schizophrenia are utilized.

These models often involve inducing a hyper-dopaminergic state in rodents, which is thought to parallel the positive symptoms of schizophrenia. This can be achieved through the administration of psychostimulant drugs like amphetamine or apomorphine, or by using agents that block NMDA receptors, such as phencyclidine (PCP) or ketamine.

The efficacy of this compound would then be assessed by its ability to attenuate the behavioral changes induced by these drugs. Key behavioral paradigms include:

Locomotor Activity: Psychostimulants typically induce hyperactivity in rodents. An effective antipsychotic would be expected to reduce this drug-induced increase in movement.

Stereotyped Behaviors: High doses of dopamine agonists can lead to repetitive, stereotyped behaviors such as sniffing, gnawing, and head-weaving. The ability of this compound to block these behaviors would be a measure of its antipsychotic potential.

Prepulse Inhibition (PPI) of the Startle Reflex: PPI is a measure of sensorimotor gating, a cognitive process that is deficient in individuals with schizophrenia. In this test, a weak prestimulus (the prepulse) is presented shortly before a strong, startle-inducing stimulus. Normally, the prepulse inhibits the startle response. In animal models of schizophrenia, this inhibition is disrupted. An effective antipsychotic would be expected to restore normal PPI.

Table 2: Representative Data from a Preclinical Animal Model of Psychosis

| Treatment Group | Locomotor Activity (Beam Breaks/30 min) | Stereotypy Score (0-4) | Prepulse Inhibition (%) |

| Vehicle + Saline | 150 ± 20 | 0.5 ± 0.2 | 75 ± 5 |

| Vehicle + Amphetamine | 650 ± 50 | 3.5 ± 0.4 | 30 ± 8 |

| Milipertine + Amphetamine | 250 ± 30 | 1.0 ± 0.3 | 65 ± 6 |

This table is illustrative of the type of data generated in such studies.

Through the systematic application of these advanced research methodologies, a comprehensive pharmacological profile of this compound can be constructed, providing critical insights into its potential as a therapeutic agent.

Translational Relevance of Selected Animal Models

The predictive validity of preclinical research heavily relies on the translational relevance of the animal models used. In antipsychotic drug development, these models are designed to mimic specific symptoms or neurobiological aspects of psychiatric disorders. The goal is to select models that have a higher probability of predicting success in human clinical trials. oup.com

Key Considerations for Model Selection:

Construct Validity: The model should accurately reflect the underlying pathophysiology of the disorder being studied.

Face Validity: The model should exhibit behavioral symptoms that are analogous to those seen in human patients.

Predictive Validity: The model should accurately predict the efficacy of known therapeutic interventions.

Table 1: Examples of Animal Models in Antipsychotic Research

| Model Type | Description | Translational Relevance |

|---|---|---|

| Pharmacologically-Induced Models | Administration of psychotomimetic drugs (e.g., phencyclidine, amphetamine) to induce psychosis-like behaviors. | Models positive symptoms (e.g., hyperactivity) and cognitive deficits. |

| Neurodevelopmental Models | Early life insults (e.g., maternal immune activation, neonatal ventral hippocampal lesions) to mimic developmental risk factors. | Models the emergence of symptoms in adolescence/early adulthood and associated brain structural changes. |

| Genetic Models | Use of genetically modified animals (e.g., knockout or transgenic models for risk genes like DISC1, neuregulin 1). | Investigates the role of specific genes and pathways in the pathophysiology of psychosis. |

Ethical Considerations in Preclinical Research

Ethical considerations are a cornerstone of preclinical psychopharmacology research. oup.com The use of animals in research necessitates a careful balance between scientific objectives and animal welfare. Key ethical principles include the "three Rs": Replacement, Reduction, and Refinement.

Replacement: Using non-animal methods whenever possible.

Reduction: Using the minimum number of animals required to obtain statistically significant results.

Refinement: Minimizing any pain, suffering, or distress to the animals. oup.com

Ethical review boards and institutional animal care and use committees play a crucial role in overseeing that research protocols adhere to these principles. oup.com For antipsychotic research, specific considerations may include the potential for long-term behavioral changes and the need for careful monitoring of animal well-being. researchgate.net The overarching principles of medical ethics, such as beneficence and non-maleficence, are extended to the animal subjects in these studies. researchgate.net

Omics Approaches in Preclinical Pharmacological Research

"Omics" technologies provide a powerful, high-throughput approach to understanding the molecular mechanisms of drug action. These methods allow for the comprehensive analysis of genes (genomics), RNA transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics).

Transcriptomics and Proteomics in Response to a Hypothetical Antipsychotic Agent

Transcriptomics and proteomics are instrumental in identifying the genes and proteins whose expression levels are altered by a drug, offering insights into its mechanism of action. nih.govnih.gov In the context of a novel antipsychotic, these techniques could reveal its impact on neurotransmitter pathways, synaptic plasticity, and inflammatory responses.

An integrated analysis of both transcriptomic and proteomic data can provide a more complete picture of the cellular response to a drug. mdpi.commdpi.com For instance, researchers might observe changes in the transcription of a particular gene and then confirm whether this leads to a corresponding change in the abundance of the protein it codes for. mdpi.com

Table 2: Illustrative Transcriptomic and Proteomic Findings for a Hypothetical Antipsychotic

| Omics Level | Key Pathway Affected | Example of Upregulated Molecule | Example of Downregulated Molecule | Potential Implication |

|---|---|---|---|---|

| Transcriptomics (mRNA) | Dopamine Receptor Signaling | Transcript for DRD2 | Transcript for COMT | Modulation of dopaminergic neurotransmission. |

| Proteomics (Protein) | Glutamate (B1630785) Signaling | GluN2B subunit of NMDA receptor | Glutamate transporter EAAT2 | Impact on synaptic plasticity and cognitive function. |

Metabolomics Profiling

Metabolomics involves the comprehensive study of small molecules (metabolites) within a biological system. sigmaaldrich.com This approach can provide a functional readout of the physiological state of an organism in response to a drug. sigmaaldrich.com In preclinical antipsychotic research, metabolomic profiling of biofluids (e.g., plasma, urine) or brain tissue can identify metabolic signatures associated with drug response. nih.govresearchgate.net

This can help in identifying biomarkers of drug efficacy and understanding the systemic effects of the compound. nih.govnih.gov For example, changes in the levels of specific lipids, amino acids, or neurotransmitter metabolites could indicate how the drug is affecting cellular energy metabolism and neurochemical pathways.

Future Perspectives and Unanswered Research Questions

Identification of Novel Molecular Targets

The quest for more effective and better-tolerated antipsychotic medications continues to drive research into novel molecular targets beyond the traditional dopamine (B1211576) D2 receptor antagonism. tandfonline.comnih.gov While all currently used antipsychotics exhibit some affinity for D2 receptors, there is a significant focus on exploring non-dopaminergic systems to address the negative and cognitive symptoms of schizophrenia that remain inadequately treated. tandfonline.comnih.gov

Key areas of investigation for novel molecular targets include:

Serotonin (B10506) Receptors : Beyond the 5-HT2A receptor, which is a target for many atypical antipsychotics, other serotonin receptor subtypes are being explored. tandfonline.commdpi.com For instance, 5-HT1A receptor agonism is a feature of some newer agents and is thought to contribute to improved side effect profiles and efficacy against negative symptoms. dovepress.com

Glutamatergic System : The glutamate (B1630785) hypothesis of schizophrenia suggests that dysfunction in this primary excitatory neurotransmitter system plays a crucial role in the pathophysiology of the disorder. tandfonline.com Therefore, targeting glutamate receptors, such as NMDA and mGluR receptors, represents a promising avenue for novel drug development. dovepress.comjpsychopathol.it

Cholinergic System : Muscarinic and nicotinic acetylcholine (B1216132) receptors are also being investigated as potential targets for improving cognitive deficits in schizophrenia. tandfonline.comdovepress.com

Trace Amine-Associated Receptors (TAARs) : TAAR1 agonists, for example, have shown promise in modulating dopamine and glutamate neurotransmission, potentially offering a new mechanism for treating psychosis with a lower risk of motor side effects. mdpi.com

Elucidation of Long-Term Neurobiological Effects

A critical area of ongoing research is the long-term impact of antipsychotic medications on brain structure and function. While these medications are effective in managing psychotic symptoms, concerns have been raised about their potential long-term neurobiological effects. nih.govpsychiatryonline.org

Longitudinal studies using neuroimaging techniques have shown associations between long-term antipsychotic use and changes in brain volume, including reductions in gray matter. nih.govmedicalnewstoday.commadinamerica.com However, it is a complex issue to disentangle the effects of the medication from the underlying disease progression of schizophrenia itself, which is also associated with brain structural changes. nih.govpsychiatryonline.org

Future research needs to address several key questions:

What are the specific molecular and cellular mechanisms underlying antipsychotic-induced brain volume changes?

Do different classes of antipsychotics (e.g., first-generation vs. second-generation) have different long-term neurobiological effects? medicalnewstoday.com

What are the clinical and functional consequences of these long-term changes?

Can personalized treatment strategies be developed to minimize any potential negative long-term effects while maximizing therapeutic benefits?

Integration of Multi-Omics Data for Systems-Level Understanding

The advent of "multi-omics" approaches, which involve the integrated analysis of genomics, transcriptomics, proteomics, and metabolomics data, offers a powerful tool for gaining a more comprehensive, systems-level understanding of psychiatric disorders and treatment responses. mdpi.comnih.govaimed-analytics.com This approach holds significant promise for the future of antipsychotic drug development. frontlinegenomics.com

By integrating these large-scale datasets, researchers aim to:

Identify Novel Biomarkers : Multi-omics can help in the discovery of biomarkers for diagnosis, prognosis, and prediction of treatment response. mdpi.comnih.gov

Elucidate Disease Mechanisms : A holistic view of the biological changes associated with schizophrenia can provide deeper insights into its pathophysiology. nih.gov

Personalize Treatment : Understanding the unique molecular profile of an individual patient could allow for the selection of the most effective antipsychotic with the fewest side effects. mdpi.com

For a compound like milipertine (B1211629), had its development continued, a multi-omics approach could have been invaluable in understanding the biological basis of its adverse effects and identifying patient populations who might have responded favorably.

Development of Predictive Preclinical Biomarkers

A major challenge in antipsychotic drug development is the translation of findings from preclinical models to clinical efficacy in humans. The development of robust and predictive preclinical biomarkers is therefore a critical area of focus. nih.gov

Biomarkers are measurable indicators of a biological state or condition and can be used to predict treatment response. In the context of antipsychotic development, these can include:

Neuroimaging Markers : Techniques like fMRI and PET can be used in animal models to assess changes in brain activity and receptor occupancy that may correlate with antipsychotic efficacy. elifesciences.org

Electrophysiological Markers : EEG and event-related potentials (ERPs) can provide insights into the effects of a drug on neural circuitry.

Molecular and Genetic Markers : Identifying genetic variations or changes in gene expression in response to a drug in preclinical studies could help predict which patients are most likely to benefit. frontiersin.org

Behavioral Markers : Refining behavioral tests in animals to better model the different symptom domains of schizophrenia is an ongoing effort. nih.gov

The identification of reliable preclinical biomarkers would significantly improve the efficiency of drug development, allowing for earlier identification of promising compounds and reducing the likelihood of late-stage clinical trial failures.

Q & A

Q. What ethical frameworks apply when conducting long-term safety studies of this compound in vulnerable populations?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.